molecular formula C7H14N2O2 B596480 (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide CAS No. 1305322-89-7

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B596480
CAS No.: 1305322-89-7
M. Wt: 158.201
InChI Key: UKRFCLBYZOKZQJ-LURJTMIESA-N
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Description

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring substituted with a hydroxy group and a dimethylcarboxamide moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Hydroxylation: The introduction of the hydroxy group at the 3-position of the pyrrolidine ring is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or potassium permanganate.

    Amidation: The final step involves the formation of the carboxamide group. This is typically achieved by reacting the hydroxylated pyrrolidine with dimethylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The carboxamide group can be reduced to amines using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, borane in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxy group and carboxamide moiety enable the compound to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: The enantiomer of the compound with different stereochemistry.

    3-Hydroxy-N-methylpyrrolidine-1-carboxamide: A similar compound with a single methyl group on the nitrogen.

    3-Hydroxy-N,N-diethylpyrrolidine-1-carboxamide: A derivative with ethyl groups instead of methyl groups.

Uniqueness: (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s interaction with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(3S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRFCLBYZOKZQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202319
Record name 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-89-7
Record name 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305322-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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